4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one
Description
4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one (commonly abbreviated as ETFBO in industrial contexts ) is a fluorinated enone characterized by a trifluoromethyl group, an ethoxy substituent, and a conjugated α,β-unsaturated ketone system. This compound serves as a versatile trifluoromethyl-containing building block in organic synthesis, particularly for agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDQULKLSBZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772551 | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153085-12-2 | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various trifluoromethyl-substituted compounds such as thiophenes, furans, pyrroles, and piperazines. The trifluoromethyl group enhances the biological activity and stability of the resulting compounds, making them valuable in medicinal chemistry.
Reactivity and Mechanism
The compound exhibits notable reactivity with various reagents. It can undergo substitution reactions with phenylmagnesium bromide to produce ethoxy group substitution products. Additionally, it reacts with organozinc compounds for 1,2-addition to the carbonyl group . This reactivity allows for the formation of complex molecular architectures essential in advanced organic synthesis.
Pharmaceutical Applications
Intermediate in Drug Synthesis
In the pharmaceutical industry, this compound is employed as an intermediate in the synthesis of several bioactive compounds. It has been identified as a precursor for antiviral drugs, anticancer agents, and anti-inflammatory medications . The incorporation of trifluoromethyl groups is particularly beneficial in enhancing the pharmacological properties of these drugs.
Case Studies in Drug Development
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies show that compounds synthesized from this compound possess significant antiplasmodial activity and can disrupt normal cellular functions through targeted interactions with cellular components .
Agrochemical Applications
Development of Pesticides
The compound has been successfully utilized in the industrial preparation of commercial pesticides such as flonicamid. Its application in agrochemicals is attributed to its efficacy and enhanced stability due to the trifluoromethyl group . The ability to synthesize complex agrochemical structures makes it a valuable asset in agricultural chemistry.
Material Science Applications
Synthesis of Functional Materials
In materials science, this compound is used for preparing metal ligands and ionic liquids. Its unique chemical properties allow it to function effectively as a release agent and contribute to the development of new materials with specialized functionalities .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Versatile reactivity |
| Pharmaceuticals | Intermediate for antiviral and anticancer drugs | Enhanced biological activity |
| Agrochemicals | Synthesis of commercial pesticides | Improved efficacy and stability |
| Material Science | Preparation of metal ligands and ionic liquids | Development of specialized functional materials |
Mechanism of Action
The mechanism by which 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues in the β-Alkoxy-α,β-Unsaturated Trifluoromethyl Ketone Class
ETFBO belongs to a broader class of β-alkoxy-α,β-unsaturated trifluoromethyl ketones, which differ in alkoxy substituents, fluorination patterns, and backbone modifications. Key examples include:
Key Observations :
- Fluorine vs. Chlorine Substitution : Chlorinated analogues (e.g., 4-Ethoxy-1,1,1-trichloro-3-buten-2-one) exhibit higher environmental persistence and toxicity compared to fluorinated derivatives .
- Alkoxy Group Effects : Methoxy-substituted analogues show reduced electron-withdrawing effects compared to ethoxy groups, altering reactivity in cycloadditions .
Reactivity in Amination and Cyclocondensation Reactions
ETFBO’s reactivity diverges significantly from other trifluoromethyl enones:
- Amination: ETFBO reacts with arylamines to form enaminones, while novel cyclic enones (e.g., (E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one) yield aryl-5-(trifluoromethyl)furan-3-amines due to steric and electronic differences .
- Cyclocondensation: ETFBO facilitates pyridine ring formation in herbicides like pyroxsulam, whereas ethyl 4,4,4-trifluoro-3-oxobutanoate requires harsher conditions for similar transformations .
Biological Activity
4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one (CAS Number 153085-12-2) is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an ethoxy substituent. This compound has garnered interest in medicinal chemistry due to its enhanced biological activity attributed to its fluorinated structure, which often confers improved metabolic stability and altered pharmacokinetics compared to non-fluorinated counterparts.
The molecular formula of this compound is C₇H₉F₃O₂, with a molecular weight of approximately 182.14 g/mol. Its structure includes an α,β-unsaturated carbonyl moiety, which is significant for its reactivity in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₃O₂ |
| Molecular Weight | 182.14 g/mol |
| Boiling Point | ~48 °C (at reduced pressure) |
| LogP | 2.058 |
| PSA | 26.3 |
Antibacterial and Antifungal Properties
Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with microbial targets. However, specific biological assays are required to confirm these effects definitively .
The biological activity of this compound is likely influenced by its structural features:
- Fluorinated Structure : Fluorinated compounds often exhibit altered interactions with biological targets, which can enhance their efficacy as pharmaceutical agents.
- Ethoxy Group : This substituent may facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with various biological molecules .
Case Studies and Research Findings
Several studies have explored the synthesis and potential applications of this compound:
- Synthesis and Reactivity : Research indicates that this compound can be synthesized through various methods involving nucleophilic substitutions. Its reactivity with organo-magnesium and zinc compounds has been documented .
- Medicinal Chemistry Applications : The compound has been investigated for its potential as a building block in the synthesis of complex molecules relevant to medicinal chemistry. Its structural similarity to other bioactive compounds suggests it may interact with enzymes involved in metabolic pathways .
- Toxicity Studies : Safety data indicate that while the compound has beneficial properties, it also presents hazards such as acute toxicity and skin irritation . Understanding these risks is crucial for its development as a therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-3-methylbut-3-en-2-one | Ethoxy group; no trifluoromethyl | Limited antibacterial activity |
| Trifluoroacetone | Trifluoromethyl group; no ethoxy | Moderate antifungal properties |
| Ethyl acetoacetate | No fluorine; contains keto group | Known for anti-inflammatory effects |
Preparation Methods
Base-Catalyzed Condensation of Trifluoroacetyl Chloride with Vinyl Ethers
The most widely reported method involves the reaction of trifluoroacetyl chloride (CF₃COCl) with vinyl ethyl ether (CH₂=CHOCH₂CH₃) in the presence of organic bases. This pathway proceeds via a conjugate addition-elimination mechanism, yielding the target compound with high regioselectivity (Figure 1).
Key steps :
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Nucleophilic attack : The base deprotonates the vinyl ether, generating a nucleophilic enolate.
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Acylation : Trifluoroacetyl chloride reacts with the enolate to form a β-keto ester intermediate.
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Elimination : The intermediate undergoes dehydrohalogenation to produce the α,β-unsaturated trifluoromethyl ketone.
The choice of base critically influences reaction efficiency and safety. Traditional methods employed pyridine, but its neurotoxicity and stringent handling requirements limit industrial applicability. Modern protocols prioritize safer alternatives such as N-methylmorpholine (NMM) or N-methylimidazole (NMI) , which offer comparable catalytic activity without occupational hazards.
Comparative Analysis of Base Systems
Pyridine-Based Synthesis
Early syntheses relied on pyridine to neutralize HCl generated during the reaction. While effective, pyridine’s toxicity profile—including central nervous system depression and hepatotoxicity—renders it unsuitable for large-scale production. A typical protocol involves:
N-Methylmorpholine (NMM) and N-Methylimidazole (NMI)
Patents by CN114956969A highlight NMM/NMI as superior bases due to their low volatility and reduced toxicity. These bases facilitate faster reaction kinetics and simplify post-treatment:
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Reactants : Trifluoroacetyl chloride (1.05–1.5 equiv), vinyl ethyl ether (1.0 equiv).
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Conditions : NMM/NMI (1.1–1.3 equiv) in toluene or THF at 0–25°C for 4–8 hours.
Advantages over pyridine :
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Eliminates malodorous byproducts.
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Aqueous workup dissolves the base, enabling efficient phase separation.
Industrial-Scale Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates but complicate solvent recovery. Non-polar solvents like toluene balance reactivity and ease of distillation.
Temperature Control
Exothermic acylation necessitates precise temperature control. Gradual addition of trifluoroacetyl chloride at −10°C minimizes side reactions (e.g., polymerization of vinyl ether), while subsequent warming to 25°C ensures complete elimination.
Post-Treatment Protocols
Industrial workflows prioritize simplicity:
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Quenching : Water addition dissolves excess base and HCl.
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Phase separation : Isolation of the organic layer containing crude product.
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Drying : Anhydrous MgSO₄ or molecular sieves remove residual moisture.
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Distillation : Vacuum distillation (20–30 mmHg) yields high-purity product (bp: 94–97°C).
Analytical Data and Quality Control
Spectroscopic Characterization
Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying residual solvents and byproducts. Industrial batches routinely achieve ≥99% purity.
Q & A
Q. What are the established synthetic routes for ETFBO, and what key reaction parameters influence yield?
ETFBO is synthesized via the addition/dehydrochlorination of trifluoroacetyl chloride with ethyl vinyl ether. Critical parameters include temperature control (to prevent side reactions) and stoichiometric ratios of reactants. The reaction typically produces a light yellow liquid with a density of 1.18 kg/l at 20°C .
Q. Which spectroscopic techniques are recommended for structural characterization of ETFBO?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl and ethoxy groups. Infrared (IR) spectroscopy can validate carbonyl (C=O) and enone functionalities. Mass spectrometry (MS) provides molecular weight confirmation (C₆H₇F₃O₂, 168.11 g/mol) .
Q. What derivatives of ETFBO are documented, and what are their applications?
Key derivatives include bicyclopyrone (herbicide), flonicamid (insecticide), and sulfoxaflor. These are primarily used in agrochemical research due to their bioactivity and stability under environmental conditions .
Q. How does the trifluoromethyl group influence ETFBO’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic additions. It also contributes to thermal stability and lipophilicity, impacting solubility in organic matrices .
Advanced Research Questions
Q. What experimental challenges arise in optimizing ETFBO synthesis for high-purity yields?
Key challenges include controlling exothermic reactions during trifluoroacetyl chloride addition and minimizing byproducts like residual ethyl vinyl ether. Advanced purification techniques (e.g., fractional distillation under reduced pressure) are critical. Contradictions in yield data often stem from variations in reaction time and catalyst use .
Q. How can researchers address discrepancies in spectroscopic data when characterizing ETFBO derivatives?
Discrepancies in NMR chemical shifts may arise from solvent effects or stereochemical variations. X-ray crystallography (as applied in related terphenyl derivatives) provides definitive structural resolution. Computational modeling (DFT) can reconcile electronic effects with observed data .
Q. What temperature-dependent degradation mechanisms affect ETFBO during long-term storage?
Prolonged storage at >25°C accelerates hydrolysis of the enone moiety, forming trifluoroacetic acid derivatives. Stabilization strategies include inert-atmosphere storage (N₂/Ar) and cooling to 4°C, as demonstrated in organic compound degradation studies .
Q. How does the electronic nature of substituents impact the dehydrochlorination mechanism in ETFBO synthesis?
The ethoxy group’s electron-donating resonance stabilizes the intermediate carbocation, favoring β-elimination. Kinetic studies using deuterated analogs can elucidate hydrogen abstraction pathways. Advanced mechanistic probes (e.g., Hammett plots) are recommended to quantify substituent effects .
Q. What experimental design considerations are critical for scaling ETFBO synthesis to pilot plant levels?
Scalability requires addressing heat dissipation in continuous-flow reactors and optimizing catalyst recovery. Limitations in batch variability (e.g., feedstock impurities) must be mitigated through robust quality control protocols, as highlighted in sewage pollution monitoring studies .
Q. Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading).
- Stability Testing : Employ accelerated aging studies with HPLC monitoring to predict shelf-life.
- Data Reconciliation : Cross-validate spectroscopic results with computational chemistry tools (e.g., Gaussian for IR/NMR prediction).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
